molecular formula C14H12N2O2 B170177 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione CAS No. 109856-23-7

1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B170177
CAS No.: 109856-23-7
M. Wt: 240.26 g/mol
InChI Key: DYSHNSDQGVAASE-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound that belongs to the pyrimidinedione family. This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with dimethyl groups at positions 1 and 3, and a phenylethynyl group at position 5. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions

    Formation of Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with β-diketones under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride.

    Addition of Phenylethynyl Group: The phenylethynyl group can be added through a Sonogashira coupling reaction, which involves the reaction of a terminal alkyne (phenylacetylene) with a halogenated pyrimidinedione derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethynyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the phenylethynyl group, resulting in different chemical and biological properties.

    5-Phenylethynyl-2,4(1H,3H)-pyrimidinedione: Lacks the dimethyl groups, leading to variations in reactivity and applications.

Uniqueness

1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both dimethyl and phenylethynyl substituents, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3-dimethyl-5-(2-phenylethynyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-15-10-12(13(17)16(2)14(15)18)9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSHNSDQGVAASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447316
Record name 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109856-23-7
Record name 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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